molecular formula C13H9ClINO2 B6316624 N-(2-Chlorophenyl)-2-hydroxy-5-iodobenzamide CAS No. 1280729-48-7

N-(2-Chlorophenyl)-2-hydroxy-5-iodobenzamide

Cat. No.: B6316624
CAS No.: 1280729-48-7
M. Wt: 373.57 g/mol
InChI Key: RPTBKEZKPOPWDU-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-hydroxy-5-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a hydroxy group, and an iodine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-2-hydroxy-5-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 2-hydroxy-5-iodobenzoic acid.

    Amide Formation: The 2-chlorophenylamine is reacted with 2-hydroxy-5-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature for several hours until the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The benzamide structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Used as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-hydroxy-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy group and the amide bond play crucial roles in the binding interactions, while the iodine atom can participate in halogen bonding. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)-2-hydroxybenzamide
  • N-(2-Chlorophenyl)-5-iodobenzamide
  • N-(2-Chlorophenyl)-2-methoxy-5-iodobenzamide

Comparison:

  • N-(2-Chlorophenyl)-2-hydroxy-5-iodobenzamide is unique due to the presence of both the hydroxy and iodine substituents, which confer distinct chemical reactivity and biological activity.
  • N-(2-Chlorophenyl)-2-hydroxybenzamide lacks the iodine atom, resulting in different reactivity in substitution reactions.
  • N-(2-Chlorophenyl)-5-iodobenzamide lacks the hydroxy group, affecting its ability to participate in hydrogen bonding and oxidation-reduction reactions.
  • N-(2-Chlorophenyl)-2-methoxy-5-iodobenzamide has a methoxy group instead of a hydroxy group, altering its electronic properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-chlorophenyl)-2-hydroxy-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClINO2/c14-10-3-1-2-4-11(10)16-13(18)9-7-8(15)5-6-12(9)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTBKEZKPOPWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)I)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255713
Record name N-(2-Chlorophenyl)-2-hydroxy-5-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280729-48-7
Record name N-(2-Chlorophenyl)-2-hydroxy-5-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280729-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-2-hydroxy-5-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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